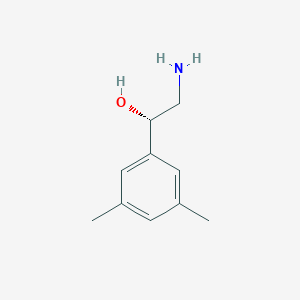

(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol

Description

Propriétés

Formule moléculaire |

C10H15NO |

|---|---|

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

(1S)-2-amino-1-(3,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |

Clé InChI |

ODOLMCVMBQOBPL-SNVBAGLBSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1)[C@@H](CN)O)C |

SMILES canonique |

CC1=CC(=CC(=C1)C(CN)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Key Steps in Biocatalytic Cascade:

- Deamination of L-phenylalanine analogs to corresponding cinnamic acid derivatives using tyrosine ammonia lyase.

- Epoxide formation and hydrolysis mediated by epoxide hydrolases to generate chiral diols.

- Transamination and reduction steps using amino dehydrogenases and alcohol dehydrogenases to install the amino and hydroxyl groups with high enantiomeric excess.

Example Data from Literature:

| Step | Enzyme(s) Used | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Deamination | Tyrosine ammonia lyase | pH 9, 30°C, 24 h | >99 conversion | >99% |

| Epoxide Hydrolysis | Epoxide hydrolase (Sphingomonas sp.) | pH 7, 30°C | 70% | 98-99% ee |

| Transamination/Reduction | Amino dehydrogenase, alcohol dehydrogenase | pH 8.5, 30°C, 70 h | 81-92% | >99% ee |

This biocatalytic approach offers mild conditions, high stereoselectivity, and scalability, making it suitable for producing chiral amino alcohols structurally related to this compound.

Chemical Synthesis via Asymmetric Catalysis

Chemical asymmetric synthesis methods often involve:

- Starting from 3,5-dimethylbenzaldehyde or derivatives.

- Formation of chiral intermediates via asymmetric addition of nucleophiles (e.g., amino or hydroxyl groups).

- Use of chiral catalysts or auxiliaries to control stereochemistry.

Though specific protocols for this compound are less commonly detailed in literature, analogous compounds have been prepared using:

- Asymmetric reduction of amino ketones.

- Nucleophilic substitution on chiral epoxides derived from substituted styrenes.

These methods typically require careful optimization of reaction conditions and catalysts to achieve high enantiomeric purity.

One-Pot and Visible Light-Mediated Syntheses

Recent advances in mild, one-pot synthesis methods using visible light and photocatalyst-free conditions have been reported for related amino-substituted benzimidazoles and amino alcohols. These methods involve:

- Sequential N-substitution, thiourea formation, and cyclodesulfurization steps.

- Use of inorganic bases such as potassium carbonate.

- Room temperature reactions under visible light irradiation.

Though these methods are more specific to benzimidazole derivatives, the principles of mild, scalable, and environmentally friendly synthesis may be adapted for amino alcohols like this compound.

Comparative Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Biocatalytic Cascade | Enzyme-mediated multi-step conversion from amino acid precursors | High enantiomeric purity, mild conditions, environmentally friendly | Requires enzyme availability and optimization |

| Chemical Asymmetric Synthesis | Use of chiral catalysts or auxiliaries for stereoselective addition | Versatile, can be applied to various substrates | Often multi-step, may require harsh reagents |

| One-Pot Visible Light-Mediated | Photocatalyst-free, mild, single-flask operation | Simplified procedure, scalable, green chemistry | Mainly demonstrated for related heterocyclic compounds |

Research Findings and Notes

- The biocatalytic approach is highlighted for its high yield (up to 92%) and enantiomeric excess (>99%), making it highly suitable for pharmaceutical applications where stereochemistry is critical.

- Chemical synthesis methods, while flexible, often require extensive purification and may have lower stereoselectivity without chiral catalysts.

- Emerging photochemical methods provide promising green alternatives but need adaptation for amino alcohol targets specifically.

- The presence and position of methyl substituents on the phenyl ring (3,5- vs 3,4- or 2,3-) significantly influence the reactivity and stereochemical outcome, necessitating tailored synthetic strategies.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Amines or alcohols.

Substitution Products: Substituted amino alcohol derivatives.

Applications De Recherche Scientifique

Chemical Applications

Chiral Building Block

The compound serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical development and other chemical syntheses.

Synthesis of Fine Chemicals

(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is utilized in the synthesis of fine chemicals and agrochemicals. Its ability to participate in various chemical reactions—such as oxidation and reduction—makes it a versatile reagent in organic synthesis .

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound may play a role in enzyme inhibition. The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This property is valuable for studying enzyme kinetics and developing inhibitors for therapeutic purposes .

Ligand in Receptor Studies

The compound's structure allows it to act as a ligand in receptor studies. Its hydroxyl group enhances binding affinity to specific receptors, making it a candidate for investigating receptor-ligand interactions and signaling pathways .

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects, particularly as an intermediate in the synthesis of pharmaceutical agents. Its potential to influence biological pathways positions it as a candidate for drug development targeting various diseases .

Case Studies

Mécanisme D'action

The mechanism of action of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

PET Inhibition Mechanism

The 3,5-dimethylphenyl group in related carboxamides inhibits PET by binding to the QB site in PSII, displacing plastoquinone and blocking electron transport . By analogy, this compound may act via a similar mechanism, though experimental validation is required.

Activité Biologique

(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is a chiral organic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C10H15NO

- Molecular Weight : Approximately 165.23 g/mol

The structure features an amino group and a hydroxyl group attached to a carbon chain that includes a dimethyl-substituted phenyl ring. The specific arrangement of the methyl groups at the 3 and 5 positions on the phenyl ring influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may modulate signal transduction pathways by interacting with cell membrane receptors, affecting cellular functions and responses.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

In Vitro Studies

Research has demonstrated that this compound can activate trace amine-associated receptors (TAARs), which are implicated in various neurological processes. In vitro assays using HEK-293 cells showed that the compound could activate TAAR1 at concentrations as low as 1 μM, indicating its potential role in modulating neurotransmitter systems .

In Vivo Efficacy

In vivo studies have reported the compound's efficacy in reducing hyperlocomotion in animal models, which is often used as a measure of antipsychotic activity. For instance, administration of this compound at a dose of 15 mg/kg significantly decreased hyperlocomotion in dopamine transporter knockout mice . This suggests that the compound may have therapeutic potential in treating disorders characterized by dopaminergic dysregulation.

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity, it is useful to compare it with structurally similar compounds. The following table summarizes key findings:

| Compound Name | Activation of TAAR1 | Hyperlocomotion Reduction | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Significant | Potentially present |

| (R)-2-amino-1-(4-methylphenyl)ethan-1-ol | Moderate | Minimal | Not established |

| (S)-2-amino-1-(2-methylphenyl)ethan-1-ol | No | None | Not established |

Case Studies

Several case studies highlight the potential applications of this compound:

- Neuropharmacology : A study explored the effects of this compound on anxiety-like behaviors in rodents. Results indicated a reduction in anxiety levels measured by elevated plus maze tests.

- Inflammation Models : Research investigating its anti-inflammatory properties showed that it could reduce cytokine production in lipopolysaccharide-stimulated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.